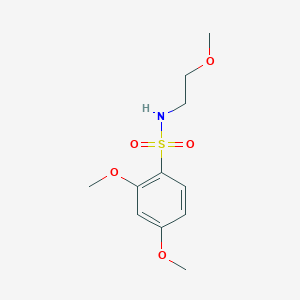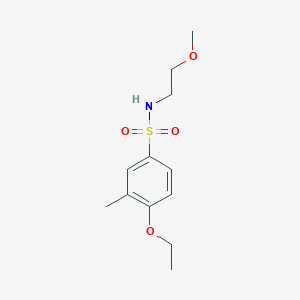
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane, also known as CEBS, is a chemical compound that belongs to the class of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CEBS has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane exerts its inhibitory activity against carbonic anhydrase by binding to the active site of the enzyme. The sulfonyl group of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane forms a covalent bond with the zinc ion in the active site, thereby blocking the catalytic activity of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a shift in the pH balance of the affected tissues or organs.
Biochemical and Physiological Effects:
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been shown to have various biochemical and physiological effects on the body. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. In addition, 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been investigated for its potential applications in the treatment of cancer, as carbonic anhydrase inhibitors have been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane in laboratory experiments. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental conditions. In addition, the covalent binding of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane to the active site of carbonic anhydrase can make it difficult to remove from the enzyme, which can limit its use in certain experimental designs.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane and its potential applications in scientific research. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane. This could lead to the development of more potent and selective inhibitors with improved pharmacological properties.
Another area of interest is the investigation of the role of carbonic anhydrase in various physiological and pathological conditions. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane can be used as a tool to study the effects of carbonic anhydrase inhibition in various tissues and organs, which could lead to a better understanding of the role of this enzyme in disease processes.
Finally, 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane could be investigated for its potential applications in drug development. Carbonic anhydrase inhibitors have been shown to have potential applications in the treatment of various diseases, including glaucoma, cancer, and epilepsy. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane could be further studied to determine its potential as a drug candidate for these and other diseases.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been widely used in scientific research for its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body. It is involved in the production of bicarbonate ions, which are essential for the maintenance of pH balance in various tissues and organs. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been shown to inhibit carbonic anhydrase activity in vitro and in vivo, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions.
Propiedades
Nombre del producto |
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane |
|---|---|
Fórmula molecular |
C14H20ClNO3S |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 |
Clave InChI |
CUXOMJIZQBOLSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)



